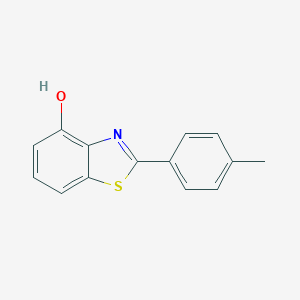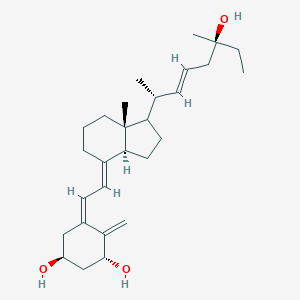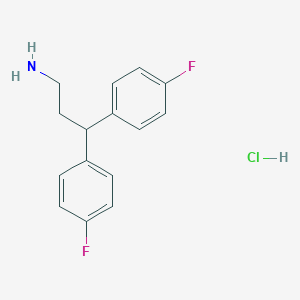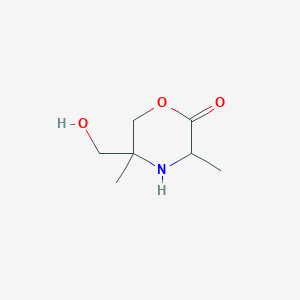
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as Tris(hydroxymethyl)aminomethane morpholinone or Tris(hydroxymethyl)aminomethane-2-oxo-1,3,5-trimethylmorpholinium chloride.
Mechanism Of Action
The mechanism of action of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can be used to remove heavy metals from contaminated water sources.
Biochemical And Physiological Effects
Studies have shown that 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has low toxicity and is well-tolerated by living organisms. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one in lab experiments is its stability and low toxicity. However, it is important to note that this compound may not be suitable for all types of experiments, and researchers should carefully consider its properties before use.
Future Directions
There are many potential future directions for research on 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one. Some of these include:
1. Further studies on its potential applications in drug delivery and organic synthesis.
2. Investigation of its antioxidant properties and potential therapeutic applications.
3. Development of new methods for the synthesis of this compound and its derivatives.
4. Exploration of its potential applications in the field of material science, such as in the production of new polymers and plastics.
5. Investigation of its potential as a chelating agent for the removal of heavy metals from contaminated water sources.
In conclusion, 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a versatile and promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications, but the current evidence suggests that it may have significant benefits in the areas of drug delivery, organic synthesis, and material science, among others.
Synthesis Methods
The synthesis of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one involves the reaction of Tris(hydroxymethyl)aminomethane with formaldehyde and morpholine. The reaction takes place under mild conditions and yields the desired product in good yields. This method is simple, efficient, and cost-effective, making it a popular choice for industrial-scale production.
Scientific Research Applications
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a drug delivery agent due to its ability to cross cell membranes and target specific tissues. It has also been used as a catalyst in organic synthesis reactions, as well as a stabilizer in the production of polymers and plastics.
properties
CAS RN |
113464-60-1 |
|---|---|
Product Name |
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3,5-dimethylmorpholin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5-6(10)11-4-7(2,3-9)8-5/h5,8-9H,3-4H2,1-2H3 |
InChI Key |
LJAQOUYVXODSQO-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OCC(N1)(C)CO |
Canonical SMILES |
CC1C(=O)OCC(N1)(C)CO |
synonyms |
2-Morpholinone,5-(hydroxymethyl)-3,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
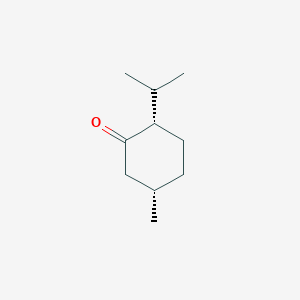
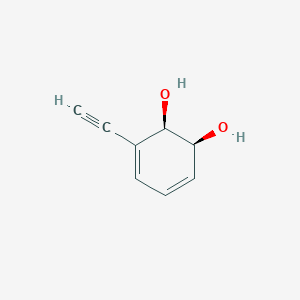
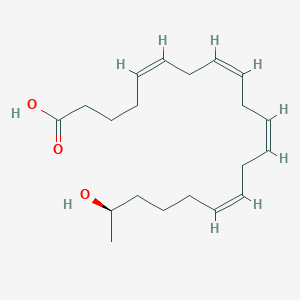
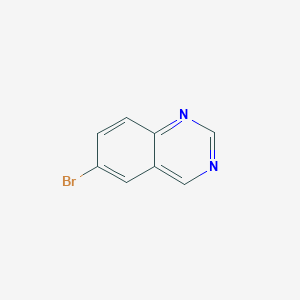
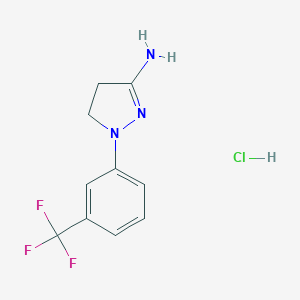
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)

